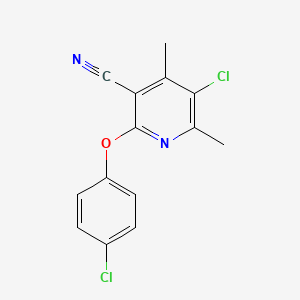
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile, also known as CCDMN, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile exerts its effects through the inhibition of specific enzymes, as mentioned above. It has been suggested that 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to downstream effects on various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the regulation of glucose metabolism and insulin signaling. It has also been shown to induce apoptosis in cancer cells, potentially making it a useful anti-cancer agent. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile is its potential as a tool for investigating the role of specific enzymes in various biological processes. Its inhibitory effects on enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4 make it a useful tool for studying the regulation of glucose metabolism and insulin signaling. However, as with any experimental tool, there are limitations to its use. For example, the specificity of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile for certain enzymes may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further research is needed to understand the mechanisms underlying this effect and to determine its potential as a therapeutic agent. Additionally, 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile's inhibitory effects on enzymes involved in glucose metabolism and insulin signaling make it a potential target for the development of new treatments for diabetes and related metabolic disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile and its potential applications in scientific research.
Métodos De Síntesis
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2,6-dimethyl-3,5-dichloropyridine, followed by the addition of potassium carbonate and a cyanide source. The resulting product is purified through column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile.
Aplicaciones Científicas De Investigación
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, including protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-8-12(7-17)14(18-9(2)13(8)16)19-11-5-3-10(15)4-6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQTXJCYUVHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)


![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

